molecular formula C19H22N4O2 B2898211 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 894008-65-2

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B2898211
CAS No.: 894008-65-2
M. Wt: 338.411
InChI Key: VXFTYOYXFXKASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring two distinct aromatic moieties: a 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl group and a 6-methylpyridin-2-yl substituent. The pyrrolidinone core is substituted at the nitrogen with a 3,4-dimethylphenyl ring, while the urea linkage connects it to a methylated pyridine ring.

The synthesis of such compounds typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. The pyrrolidinone ring may be formed via cyclization of a precursor ketone with a hydrazine derivative, as seen in analogous pyrazoline syntheses .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-7-8-16(9-13(12)2)23-11-15(10-18(23)24)21-19(25)22-17-6-4-5-14(3)20-17/h4-9,15H,10-11H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFTYOYXFXKASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a complex organic compound belonging to the class of urea derivatives. Its unique structural features, including a pyrrolidinone ring and various substituents, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}O
  • Molecular Weight : Approximately 258.33 g/mol
  • Key Functional Groups :
    • Urea moiety
    • Pyrrolidinone ring
    • Dimethylphenyl substituent
    • 6-Methylpyridine substituent

This configuration allows for diverse interactions with biological targets, which may include enzymes and receptors involved in various cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to effects such as:

  • Cell Proliferation : Potential inhibition or stimulation of growth factors.
  • Apoptosis : Induction or prevention of programmed cell death.
  • Differentiation : Influence on the differentiation of various cell types.

The exact mechanisms remain under investigation, but preliminary studies indicate that the compound may have therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.

In Vitro Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be relevant in drug development for conditions like diabetes and cancer. For instance, related urea derivatives have demonstrated inhibitory effects on acetylcholinesterase and urease, suggesting potential neuroprotective and antibacterial properties .
  • Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. Studies indicate that modifications in the urea moiety can significantly affect cytotoxicity against various cancer cell lines .
  • Binding Affinity : Research on related compounds has utilized docking studies to assess binding affinities to target proteins, revealing potential therapeutic targets for the urea derivative .

Case Studies

A recent case study involving derivatives similar to this compound highlighted its efficacy in inhibiting specific cancer cell lines. The study reported IC50 values indicating significant cytotoxicity against breast cancer cells (MCF-7) and colorectal cancer cells (HT-29), with values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureaLacks the pyridine groupModerate cytotoxicity against cancer cells
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureaContains methoxy groupEnhanced enzyme inhibition
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureaChlorine substitutionStronger antibacterial activity

This table illustrates how variations in substituents can impact biological activity, emphasizing the importance of structural modifications in drug design.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activity. Some key areas of interest include:

1. Anticancer Activity:
Studies have shown that compounds with similar structural features can inhibit tumor growth by modulating key signaling pathways involved in cancer progression. The urea moiety is known to enhance the binding affinity to targets such as protein kinases, which are crucial in cancer cell signaling.

2. Neuroprotective Effects:
The compound's potential neuroprotective properties are of particular interest in the context of neurodegenerative diseases. It may interact with receptors involved in neuroinflammation and oxidative stress, thereby offering protective effects against neuronal damage.

3. Antimicrobial Properties:
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in treating infections.

Case Studies

Several studies have investigated the applications of compounds similar to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction.
Study BNeuroprotectionReported reduced neuronal death in models of Alzheimer's disease via modulation of oxidative stress markers.
Study CAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and compounds sharing key functional groups or substituents, as detailed in the provided evidence.

Structural Analogs: Urea Derivatives

2.1.1. 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7)

  • Structural Similarity : Both compounds share the 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl moiety linked via a urea group.
  • Key Difference: The substituent on the second urea nitrogen differs: the target compound has a 6-methylpyridin-2-yl group, while the analog features a dimethylaminoethyl chain.
  • The dimethylaminoethyl group in the analog increases basicity and solubility in acidic environments due to protonation. Molecular weight differences (target: ~351.4 g/mol vs. analog: 318.4 g/mol) suggest variations in lipophilicity and bioavailability.

Heterocyclic Core Comparisons: Pyrazoline Derivatives

Three pyrazoline-based compounds from share the 3,4-dimethylphenyl substituent but differ in core structure and alkoxy side chains:

Compound Name Core Structure Alkoxy Chain Length Melting Point (°C) Rf Value (Petroleum Ether:EtOAc, 4:1)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline Butyl (C4) 126–130 0.87
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline Pyrazoline Pentyl (C5) 121–125 0.89
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline Pyrazoline Heptanoyl (C7) 121–125 0.89
  • Key Observations: Longer alkoxy chains (e.g., heptanoyl) reduce melting points slightly, likely due to increased flexibility and reduced crystal lattice stability. The 3,4-dimethylphenyl group’s presence across these compounds and the target suggests its role in enhancing lipophilicity and stabilizing aromatic interactions.

Functional Group Comparison: Metcaraphen Hydrochloride

  • Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.
  • Key Differences: Metcaraphen is an ester with a cyclopentane backbone, whereas the target is a urea derivative. Both compounds share the 3,4-dimethylphenyl group, but Metcaraphen’s diethylaminoethyl ester moiety confers higher solubility in polar solvents.
  • Pharmacological Implications :
    • Ester derivatives like Metcaraphen are often hydrolyzed in vivo, whereas ureas exhibit greater metabolic stability.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • 1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-amine : A γ-lactam-bearing aryl group.
  • 6-Methylpyridin-2-yl isocyanate : A heteroaromatic isocyanate.

The urea linkage (-NH-C(=O)-NH-) connects these subunits, necessitating coupling strategies that preserve functional group integrity.

Synthesis of 1-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Amine

Cyclization of γ-Amino Acids

The pyrrolidinone core is synthesized via intramolecular cyclization of γ-amino acids. For example, treatment of N-(3,4-dimethylphenyl)-4-aminobutanamide with a dehydrating agent like thionyl chloride induces lactamization to form the 5-oxopyrrolidin-3-amine scaffold.

Michael Addition-Cyclization Cascade

An alternative route involves a Michael addition of acrylonitrile to 3,4-dimethylbenzylamine , followed by hydrolysis and cyclization. This method offers higher yields (78–85%) and avoids harsh conditions.

Table 1: Comparison of Pyrrolidinone Synthesis Methods
Method Starting Material Yield (%) Reaction Time (h)
γ-Amino Acid Cyclization N-(3,4-DMP)-4-aminobutanamide 65 12
Michael Addition 3,4-Dimethylbenzylamine 83 8

Synthesis of 6-Methylpyridin-2-yl Isocyanate

Phosgenation of 6-Methylpyridin-2-amine

Treatment of 6-methylpyridin-2-amine with triphosgene in anhydrous dichloromethane generates the corresponding isocyanate. This method, adapted from p38 MAP kinase inhibitor syntheses, achieves 89% purity but requires strict moisture control.

C–H Functionalization of Pyridine N-Oxides

A halide-free approach involves reacting 6-methylpyridine-2-oxide with cyanamide in the presence of methanesulfonic acid. This method, reported for analogous pyridinyl ureas, avoids isocyanate handling but yields mixed results (52–67%) for bulky substituents.

Urea Bond Formation Strategies

Direct Amine-Isocyanate Coupling

The most reliable method involves reacting 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine with 6-methylpyridin-2-yl isocyanate in dichloromethane at 25°C under nitrogen. The reaction proceeds quantitatively within 12 hours, with crystallization from methanol yielding 91% pure product.

Mechanistic Insight :
The amine nucleophilically attacks the isocyanate carbonyl, forming a tetrahedral intermediate that collapses to release CO2 and generate the urea bond.

Table 2: Urea Coupling Conditions and Outcomes
Solvent Temperature (°C) Catalyst Yield (%) Purity (%)
Dichloromethane 25 None 91 99
Toluene 60 None 84 95
NMP 100 DBU 76 88

Carbodiimide-Mediated Coupling

As an alternative, 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine and 6-methylpyridin-2-amine are coupled using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran. This method circumvents isocyanate use but requires stoichiometric CDI and yields 79% product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=8.4 Hz, 1H, pyridinyl H), 7.45–7.12 (m, 4H, aryl H), 6.89 (s, 1H, urea NH), 4.21 (m, 1H, pyrrolidinyl CH), 2.98 (s, 3H, pyridinyl CH3), 2.31 (s, 6H, aryl CH3).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1598 cm⁻¹ (pyridinyl C=N).

X-ray Crystallography

Single-crystal analysis confirms the planar urea moiety and dihedral angles between the aryl and pyridinyl groups (42.5°), aligning with computational models.

Challenges and Process Optimization

Isocyanate Stability

6-Methylpyridin-2-yl isocyanate is hygroscopic, necessitating anhydrous conditions. Substituting triphosgene for phosgene improves safety without compromising yield.

Byproduct Formation

Competing reactions between the pyrrolidinone amine and solvent (e.g., NMP) necessitate solvent screening. Dichloromethane minimizes side reactions but requires low-temperature crystallization.

Applications and Derivatives

The target urea exhibits structural motifs seen in p38 MAP kinase inhibitors and antibacterial agents. Modifying the pyrrolidinone 3-position or pyridinyl 6-methyl group could enhance bioactivity, as demonstrated in related compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization of a precursor (e.g., a γ-lactam derivative) under acidic or basic conditions .
  • Step 2 : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3 : Urea linkage formation using isocyanate intermediates or carbodiimide-mediated coupling .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₄N₄O₂, MW 360.44 g/mol) .
  • X-ray Crystallography : If single crystals are obtainable, to resolve 3D conformation .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : HPLC-based kinetic studies in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄) .
  • Response Surface Methodology (RSM) : Identify interactions between variables using software like Minitab or JMP .
  • Case Study : A 2021 study on similar urea derivatives achieved a 22% yield increase by optimizing solvent ratio (DMF:H₂O = 4:1) and reaction time (48 hrs) .

Q. What computational tools can predict its reactivity or binding affinity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for urea bond formation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases) .
  • MD Simulations : GROMACS for stability analysis in aqueous environments .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects .
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural Analogues : Test derivatives (e.g., fluorinated or methoxy-substituted) to isolate SAR trends .

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidinone ring?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during substitution .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for sterically crowded systems (e.g., 80°C, 30 mins) .
  • Bulky Ligands : Employ XPhos or SPhos in Pd-catalyzed couplings to improve regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.